(4-Chloro-3-fluorophenyl)hydrazine
CAS No.: 189513-52-8
Cat. No.: VC0108985
Molecular Formula: C6H6ClFN2
Molecular Weight: 160.576
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 189513-52-8 |
|---|---|
| Molecular Formula | C6H6ClFN2 |
| Molecular Weight | 160.576 |
| IUPAC Name | (4-chloro-3-fluorophenyl)hydrazine |
| Standard InChI | InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
| Standard InChI Key | MDOBNCTWLDLXME-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1NN)F)Cl |
Introduction
Structural and Chemical Properties
(4-Chloro-3-fluorophenyl)hydrazine is characterized by a specific substitution pattern on its aromatic ring, with chlorine at the para position and fluorine at the meta position relative to the hydrazine group. This particular arrangement contributes to its distinctive reactivity profile and utility in synthetic chemistry.
Basic Structural Information
The compound possesses the following structural parameters:
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₆ClFN₂ |
| Molecular Weight | 160.576 g/mol |
| CAS Number | 189513-52-8 |
| IUPAC Name | (4-chloro-3-fluorophenyl)hydrazine |
| Standard InChI | InChI=1S/C6H6ClFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
| Standard InChIKey | MDOBNCTWLDLXME-UHFFFAOYSA-N |
| SMILES Notation | C1=CC(=C(C=C1NN)F)Cl |
The compound exists in both free base form and as a hydrochloride salt, with the latter bearing CAS number 299163-41-0 and molecular formula C₆H₇Cl₂FN₂ .
Electronic and Structural Features
The presence of two electron-withdrawing halogen substituents (chlorine and fluorine) on the phenyl ring creates a distinct electronic environment that influences the reactivity of the hydrazine group. This specific electronic configuration makes the compound particularly valuable for certain synthetic applications, especially in the formation of nitrogen-containing heterocycles.
Physical Properties
The physical properties of (4-Chloro-3-fluorophenyl)hydrazine dictate its behavior in various chemical environments and influence its handling and storage requirements.
Spectroscopic Characteristics
Mass spectrometry data reveals characteristic fragmentation patterns for this compound. The predicted collision cross-section values for various adducts provide valuable information for analytical identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 161.02764 | 125.0 |
| [M+Na]⁺ | 183.00958 | 137.2 |
| [M+NH₄]⁺ | 178.05418 | 133.9 |
| [M+K]⁺ | 198.98352 | 130.7 |
| [M-H]⁻ | 159.01308 | 127.3 |
| [M+Na-2H]⁻ | 180.99503 | 132.5 |
| [M]⁺ | 160.01981 | 127.5 |
| [M]⁻ | 160.02091 | 127.5 |
These values serve as reference points for analytical chemists working with this compound .
Solubility and Partition Coefficient
The hydrochloride salt form of (4-Chloro-3-fluorophenyl)hydrazine demonstrates a LogP value of 3.34, indicating moderate lipophilicity. This suggests preferential solubility in organic solvents over aqueous media. Additionally, its Polar Surface Area (PSA) of 38.05 provides insight into its potential hydrogen bonding capabilities and membrane permeability .
Applications in Organic Synthesis
(4-Chloro-3-fluorophenyl)hydrazine serves as a valuable intermediate in various synthetic pathways, particularly in medicinal chemistry and pharmaceutical research.
Synthesis of Heterocyclic Compounds
One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, particularly:
Pyrazole Derivatives
The compound is utilized in the preparation of pyrazole-containing structures, as evidenced by its mention in patent literature related to pyrazole compound production . The unique substitution pattern of the aryl ring transfers to the resulting heterocycles, creating distinct electronic properties in the final products.
Triazole Compounds
Patent documentation indicates that (4-Chloro-3-fluorophenyl)hydrazine is employed in the synthesis of triazolone compounds, particularly those being investigated as mPGES-1 inhibitors . These compounds may have potential anti-inflammatory properties.
Pharmaceutical Applications
The compound features prominently in recent pharmaceutical research:
Protein Kinase Inhibitors
(4-Chloro-3-fluorophenyl)hydrazine has been utilized in the synthesis of substituted 2-aminopyridine derivatives that function as protein kinase inhibitors . These compounds may have potential therapeutic applications in various disease states.
PAR-2 Inhibitors
Research documents indicate the use of this hydrazine derivative (938 mg, 1.1 equiv) in the preparation of novel PAR-2 (Proteinase-activated receptor 2) inhibitors, which are being investigated for potential applications in respiratory and skin diseases .
Comparative Analysis with Related Compounds
Understanding how (4-Chloro-3-fluorophenyl)hydrazine compares to structurally similar compounds provides valuable context for researchers.
Free Base versus Hydrochloride Salt
The compound exists in both free base form and as a hydrochloride salt, with notable differences:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₆ClFN₂ | C₆H₇Cl₂FN₂ |
| Molecular Weight | 160.576 g/mol | 197.039 g/mol |
| CAS Number | 189513-52-8 | 299163-41-0 |
| Stability | Generally less stable | Enhanced stability for storage |
| Solubility Profile | Better in organic solvents | Improved in polar solvents |
The hydrochloride salt is often preferred for handling and storage due to its greater stability and reduced volatility .
Structural Analogs
Other halogenated phenylhydrazines with different substitution patterns exhibit varying reactivity profiles. The specific 4-chloro-3-fluoro arrangement creates unique electronic effects that influence the compound's behavior in synthetic reactions compared to similar compounds such as 4-methoxyphenylhydrazine or other halogenated variants .
Current Research Trends and Future Directions
Current applications and ongoing research suggest several promising directions for the continued utilization of (4-Chloro-3-fluorophenyl)hydrazine.
Medicinal Chemistry Applications
The compound's prominence in recent patent literature related to potential therapeutic agents highlights its ongoing importance in medicinal chemistry. Researchers continue to explore its utility in creating novel scaffolds for drug discovery, particularly in inflammatory and respiratory conditions .
Development of Synthetic Methodologies
As the field of synthetic organic chemistry advances, new methodologies for the efficient preparation and transformation of (4-Chloro-3-fluorophenyl)hydrazine may emerge, potentially expanding its applications in both academic and industrial settings.
Structure-Activity Relationship Studies
Future research may focus on how the specific substitution pattern of this hydrazine derivative influences the biological activity of resulting compounds, potentially leading to the development of more effective therapeutic agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume